Halogen Bonding Anchoring in p53-Y220C Stabilizer Scaffolds: 2,6-Diiodo vs. Non-Iodinated Phenolic Scaffolds
The 2,6-diiodophenol core of 4-(aminomethyl)-2,6-diiodophenol provides essential halogen bonding capacity absent in non-iodinated phenolic scaffolds. In substituted 2-(aminomethyl)-4-ethynyl-6-iodophenols, the iodine atom engages in halogen bonding with a main-chain carbonyl group of the p53-Y220C mutant protein [1]. This interaction is a critical anchor for small-molecule stabilization of the thermolabile mutant, whereas non-iodinated phenolic scaffolds cannot form this specific halogen bond and consequently exhibit no detectable stabilization of the Y220C crevice [1].
| Evidence Dimension | Halogen bonding capacity to target protein |
|---|---|
| Target Compound Data | 2,6-Diiodophenol core provides two iodine atoms capable of halogen bonding (structural inference) |
| Comparator Or Baseline | Non-iodinated phenolic scaffolds: zero iodine atoms for halogen bonding |
| Quantified Difference | Qualitative presence/absence difference; non-iodinated scaffolds lack the essential iodine-carbonyl halogen bond anchor demonstrated in crystal structures |
| Conditions | Crystal structure analysis of p53-Y220C complexes with substituted 2-(aminomethyl)-4-ethynyl-6-iodophenols [1] |
Why This Matters
For researchers developing p53-Y220C stabilizers, selecting a scaffold with proven halogen bonding capacity is essential; the 2,6-diiodophenol core provides this validated molecular recognition feature.
- [1] Wilcken R, Liu X, Zimmermann MO, Rutherford TJ, Fersht AR, Joerger AC, Boeckler FM. Halogen-enriched fragment libraries as leads for drug rescue of mutant p53. J Am Chem Soc. 2012;134(15):6810-6818. View Source
